Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate
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Overview
Description
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is a chemical compound with the molecular formula C11H16O5. It is characterized by a spirocyclic structure, which includes a dioxaspiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate typically involves the reaction of ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate
- 1,4-Dioxaspiro[4.5]dec-7-ene
- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Uniqueness
Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylate functional groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H16O5 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C11H16O5/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h12H,2-7H2,1H3 |
InChI Key |
DWQCXZAGOJRBAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCC2(C1)OCCO2)O |
Origin of Product |
United States |
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